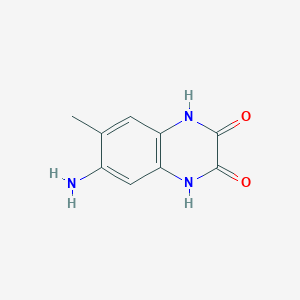
6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione” is a derivative of quinoxalinedione . Quinoxalinediones are a family of related compounds sharing the same bicyclic core . Various quinoxalinediones are drugs .
Synthesis Analysis
Quinoxalinedione is produced by condensation of dimethyloxalate and o-phenylenediamine . The compound exists in solution and the solid state predominantly as the diamide form . Some reactions of the compound indicate a role for the diol tautomer .
Aplicaciones Científicas De Investigación
D-Amino Acid Oxidase (DAAO) Inhibition
This compound has been studied for its potential as a DAAO inhibitor. DAAO inhibitors are significant because they can modulate the levels of D-serine, an important co-agonist of the NMDA receptor, which plays a crucial role in the pathophysiology of schizophrenia. By inhibiting DAAO, 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione could help in maintaining higher levels of D-serine in the brain, potentially improving cognitive functions and symptoms associated with schizophrenia .
Neuroprotective Agent
The neuroprotective properties of DAAO inhibitors suggest that this compound may also serve as a neuroprotective agent. It could potentially be used to prevent neurodegenerative diseases or to protect neuronal health in various neuropathological conditions .
Analgesic Applications
Research indicates that DAAO inhibitors can have analgesic effects, which means that 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione could be used to develop new painkillers. It could be particularly useful in managing chronic pain conditions, such as neuropathic pain or bone cancer pain .
Corrosion Inhibition
Outside of biomedical applications, this compound has shown promise as a corrosion inhibitor. It could be used in materials science and engineering to protect metals and alloys from corrosion, thereby extending the life of structures and machinery .
Supramolecular Material
Due to its excellent adsorption properties, 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione can be used as a supramolecular material. This application is valuable in the field of chemistry for creating complex structures at the molecular level .
Chemical Synthesis and Custom Services
The compound is also important in chemical synthesis, where it can be used as a building block for creating various chemical entities. Its availability for custom synthesis services makes it a valuable resource for research and development in pharmaceuticals and other industries .
Pharmacological Research
In pharmacological research, this compound’s role as a DAAO inhibitor opens up possibilities for studying its effects on various neurotransmitter systems. This can lead to the discovery of novel therapeutic agents for treating a range of psychiatric and neurological disorders .
Environmental Science
Given its adsorption properties, 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione could be explored for environmental applications, such as in the removal of pollutants or heavy metals from water and soil .
Propiedades
IUPAC Name |
6-amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,10H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTQHXAYMVYHKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571643 |
Source


|
| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |
CAS RN |
69904-14-9 |
Source


|
| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)





![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)



